molecular formula C21H26N6O2 B2418336 3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 878430-12-7

3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2418336
CAS No.: 878430-12-7
M. Wt: 394.479
InChI Key: MSENWQDYGXHORB-UHFFFAOYSA-N
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Description

3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

PET Ligand Research

A study by Majo et al. (2008) synthesized a potent and selective 5-HT1A agonist, evaluated as a PET ligand for clinical studies, revealing rapid brain uptake but lacking specific binding, indicating it's not useful as a 5-HT1A agonist PET ligand (Majo et al., 2008).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored novel piperazine substituted naphthalimide model compounds, discovering that the fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety (Gan et al., 2003).

Marine-Derived Actinomycete Research

Wang et al. (2013) isolated new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., finding compounds with modest to potent anti-influenza A (H1N1) virus activity (Wang et al., 2013).

Antiproliferative and Erythroid Differentiation in Leukemia

Saab et al. (2013) examined the effect of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia, discovering their antiproliferative effects and induction of erythroid differentiation (Saab et al., 2013).

Herbicidal Application

Li et al. (2005) synthesized novel 1-phenyl-piperazine-2,6-diones, revealing the potential herbicidal activity of these compounds (Li et al., 2005).

Anticonvulsant Activity

Obniska et al. (2012) developed new N-Mannich bases derived from pyrrolidine-2,5-diones, identifying compounds with significant anticonvulsant activity in in vivo tests (Obniska et al., 2012).

Synthesis and Characterization

Mancilla et al. (2002) focused on the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor and hypolipidemic activities (Mancilla et al., 2002).

Properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-4-8-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-6-15(2)13-16/h4-7,13H,1,8-12,14H2,2-3H3,(H,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSENWQDYGXHORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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